Carmethizole hydrochloride

描述

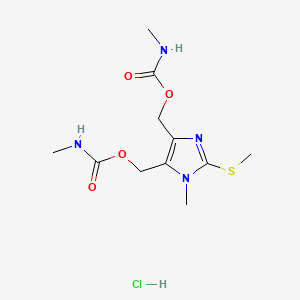

Structure

3D Structure of Parent

属性

CAS 编号 |

123298-15-7 |

|---|---|

分子式 |

C11H19ClN4O4S |

分子量 |

338.81 g/mol |

IUPAC 名称 |

[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C11H18N4O4S.ClH/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4;/h5-6H2,1-4H3,(H,12,16)(H,13,17);1H |

InChI 键 |

ZUIGQZNTMIGKHP-UHFFFAOYSA-N |

SMILES |

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC.Cl |

规范 SMILES |

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC.Cl |

其他CAS编号 |

123298-15-7 |

同义词 |

1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate) carmethizole |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Carmethizole Hydrochloride

Established Synthetic Routes for Carmethizole (B38037) Hydrochloride

The primary established synthetic route for Carmethizole hydrochloride, with the chemical name 4,5-bis(((N-methylcarbamoyl)oxy)methyl)-1-methyl-2-(methylthio)-imidazole, has been detailed in the scientific literature. A key approach to its synthesis involves a multi-step process that builds the core imidazole (B134444) ring and subsequently introduces the functional groups at the C4 and C5 positions, followed by the addition of the methylthio group at the C2 position.

Exploration of Novel Synthesis Pathways and Improved Methodologies

One area of exploration involves the use of novel catalytic systems to facilitate the key bond-forming reactions. For instance, the development of more efficient catalysts for the carbamoylation step could lead to milder reaction conditions and improved yields. Furthermore, investigations into continuous flow synthesis methodologies are being considered to improve scalability and process safety. While specific novel pathways for this compound are not extensively documented in publicly available literature, the general trend in pharmaceutical synthesis is to continuously refine existing methods for economic and environmental benefits.

Design and Synthesis of this compound Analogues and Congeners

The design and synthesis of analogues and congeners of this compound have been a significant area of research to explore structure-activity relationships (SAR). These studies involve systematic modifications of the Carmethizole scaffold to understand the chemical features essential for its biological activity.

Structure-Driven Modifications and Chemical Reactivity Studies

Structure-driven modifications of Carmethizole have primarily focused on the alkylthio moiety at the C2 position of the imidazole ring. A series of analogues have been synthesized where the methylthio group is replaced with other alkylthio groups or groups with different electronic properties.

These modifications have been shown to have a significant impact on the chemical reactivity of the molecule. Specifically, the introduction of electron-withdrawing groups on the sulfur atom was found to decrease the chemical reactivity of the analogues. This modulation of reactivity is crucial as it has been correlated with the compound's biological activity. Studies have indicated that the electrophilic nature of these compounds is a key factor in their mechanism of action.

Below is a table summarizing some of the synthesized analogues with modifications at the C2 position and their observed chemical reactivity.

| Analogue/Congener | C2-Substituent | Observed Chemical Reactivity |

| Carmethizole | -S-CH₃ | Baseline Reactivity |

| Analogue 1 | -S-CH₂CH₃ | Similar to Carmethizole |

| Analogue 2 | -S-CH(CH₃)₂ | Slightly reduced reactivity |

| Analogue 3 | -S-CH₂-Aryl (electron-donating) | Increased reactivity |

| Analogue 4 | -S-CH₂-Aryl (electron-withdrawing) | Decreased reactivity |

| Carmethizole Sulfoxide | -S(O)-CH₃ | Unreactive as an electrophile |

The synthesis of disulfide analogues has also been explored. These compounds were found to be unreactive as electrophiles themselves but are thought to act as prodrugs, releasing a reactive thiol species upon cleavage of the disulfide bond in a biological environment.

Synthesis and Characterization of Hydrolysis Products

The stability of this compound in aqueous solutions is a critical factor, and understanding its hydrolysis is important for its development. The ester linkages of the carbamate (B1207046) groups are susceptible to hydrolysis, which would lead to the formation of the corresponding diol, 4,5-bis(hydroxymethyl)-1-methyl-2-(methylthio)imidazole, and N-methylcarbamic acid, which is unstable and decomposes to methylamine and carbon dioxide.

The synthesis of these potential hydrolysis products is essential for their use as analytical standards to monitor the degradation of this compound. The diol can be synthesized from a suitable imidazole precursor through hydroxymethylation reactions. The characterization of these products is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structures.

Molecular Pharmacology and Mechanistic Studies of Carmethizole Hydrochloride in Vitro and Preclinical Models

Biochemical Interactions and Proposed Mechanisms of Action

Studies on Alkylating Properties and DNA Interactions

Carmethizole (B38037) hydrochloride is identified as a novel bis-carbamate alkylating agent. scispace.com Its mechanism of action involves interaction with DNA, leading to the formation of monoadducts, DNA-protein cross-links, and DNA-DNA interstrand cross-links at various sites. scispace.com Alkaline elution studies conducted on L1210 cells exposed to carmethizole confirmed the presence of both DNA-protein and DNA-DNA cross-links, without inducing DNA strand breaks. scispace.com

The cytotoxic potential of carmethizole has been demonstrated across different cell lines. For instance, the Chinese Hamster Ovary (CHO) cell line UV4, which is known for its hypersensitivity to both mono- and bifunctional alkylating agents, showed a 37-fold greater sensitivity to carmethizole compared to normal cells. scispace.com Another cell line, UVS, which is not typically hypersensitive to cross-linking agents, was 13-fold more sensitive to the compound. scispace.com In terms of its activity spectrum, carmethizole's efficacy in vivo has been observed to be similar to that of melphalan (B128). scispace.com

Preclinical Pharmacokinetics and Disposition Studies in Animal Models

Chemical Breakdown and Degradation Pathways in Biological Matrices

Carmethizole hydrochloride demonstrates relative instability in aqueous environments. nih.gov Its chemical breakdown has been studied in various biological matrices at 37°C, revealing a half-life of approximately one hour or less in 0.9% sodium chloride, human whole blood, human plasma, and dog urine. nih.gov

The degradation pathway is dependent on the pH of the medium. nih.gov

In 0.9% sodium chloride and in a sodium phosphate (B84403) buffer at pH 5.0, the primary breakdown product identified is carmethizole diol . nih.gov

In sodium phosphate buffers with a more neutral or alkaline pH (7.0 or 9.0), the major degradation product is carmethizole diol-4'-monophosphate . nih.gov

Pharmacokinetic Parameters in Non-Human Systems (e.g., Half-Life, Clearance)

The pharmacokinetic profile of carmethizole has been characterized in preclinical animal models, including mice and beagle dogs. nih.gov

In beagle dogs , following intravenous bolus administration, the elimination of carmethizole from plasma was biphasic. nih.gov The terminal half-life and total body clearance varied with the dose administered. nih.gov

In mice , the elimination of carmethizole from plasma after an intravenous bolus dose of 115 mg/kg was monoexponential. nih.gov A continuous infusion of the drug at 230 mg/kg over 8 hours resulted in a similar total body clearance. nih.gov

| Animal Model | Dose | Administration | Terminal Half-Life (t½) | Total Body Clearance |

|---|---|---|---|---|

| Beagle Dog | 4.3 mg/kg | i.v. bolus | 46 min | 7.7 ml/min per kg |

| Beagle Dog | 22.4 mg/kg | i.v. bolus | 39 min | 4.6 ml/min per kg |

| Mouse | 115 mg/kg | i.v. bolus | 11.6 min | 43.6 ml/min per kg |

| Mouse | 230 mg/kg | 8-hour infusion | - | 40.8 ml/min per kg |

Metabolism and Excretion Pathways in Preclinical Models

Following intravenous administration in mice, carmethizole is metabolized and excreted primarily through the urine. nih.gov Over a 3-hour period, a significant portion of the administered dose is eliminated as various metabolites, with only a small fraction excreted as the unchanged drug. nih.gov

The major urinary excretion products identified in mice include carmethizole diol and carmethizole diol-sulfate, indicating that hydrolysis and subsequent conjugation are key metabolic pathways. nih.gov

| Excreted Compound | Percentage of Total Dose in Urine (over 3 hours) |

|---|---|

| Carmethizole diol | 30% |

| Carmethizole diol-sulfate | 10% |

| Carmethizole 4'-monocarbamate | 3.4% |

| Unchanged Carmethizole | 2.4% |

In Vitro Cellular and Subcellular Activity Profiling

Evaluation of Effects on Cellular Processes in Non-Human Cell Lines

This compound has been identified as a novel bis-carbamate alkylating agent. scispace.com To elucidate its mechanism of action at the cellular level, studies were conducted on Chinese Hamster Ovary (CHO) cell lines with specific deficiencies in DNA repair mechanisms. The UV4 cell line, which is hypersensitive to both mono- and bifunctional alkylating agents and is deficient in the incision step of excision repair and cross-link removal, demonstrated a remarkable 37-fold greater sensitivity to carmethizole compared to normal CHO cells. scispace.com Furthermore, the UV5 cell line, which is also deficient in the incision step of excision repair but not hypersensitive to cross-linking agents, showed a 13-fold increased sensitivity to carmethizole. scispace.com These findings suggest that the cytotoxic effects of carmethizole are, at least in part, mediated through the formation of DNA adducts that are recognized and processed by cellular excision repair pathways.

Assessment of Biological Activity in Defined In Vitro Models

The biological activity of carmethizole has been further characterized through a series of in vitro assays. In clonogenic cell survival assays, the concentration of carmethizole required to produce a 50% reduction in cell survival was found to be identical in human cell lines that were either positive or negative for O6-alkylguanine DNA alkyltransferase. scispace.com This indicates that the repair of O6-alkylguanine lesions may not be a primary determinant of sensitivity to carmethizole.

To investigate the nature of DNA damage induced by carmethizole, alkaline elution studies were performed in L1210 leukemia cells. These studies revealed the presence of both DNA-protein and DNA-DNA cross-links following exposure to the compound. scispace.com Notably, DNA strand breaks were not detected. scispace.com This suggests that carmethizole's cytotoxic activity is likely due to the formation of cross-links that interfere with DNA replication and transcription, ultimately leading to cell death. The interaction with DNA is believed to involve the production of monoadducts as well as both DNA-protein and DNA-DNA interstrand cross-links at various sites on the DNA molecule. scispace.com

Table 1: In Vitro Cytotoxicity of Carmethizole in CHO Cell Lines

| Cell Line | Characteristics | Relative Sensitivity to Carmethizole |

|---|---|---|

| AA8 | Wild-type parent cells with intact excision repair. | 1-fold (baseline) |

| UV4 | Deficient in the incision step of excision repair and cross-link removal; hypersensitive to mono- and bifunctional alkylating agents. | 37-fold more sensitive than AA8. scispace.com |

| UV5 | Deficient in the incision step of excision repair; hypersensitive to agents forming large monoadducts. | 13-fold more sensitive than AA8. scispace.com |

Preclinical Efficacy and Resistance Mechanism Research in Animal Models

Evaluation in Murine Tumor Models and Human Tumor Xenografts

This compound has demonstrated a broad spectrum of antitumor activity in various preclinical models. scispace.comnih.gov In vivo studies have shown its effectiveness against several murine tumors, including B16 melanoma and colon adenocarcinomas 11a, 26, and 36, as well as the KHT sarcoma. scispace.com The activity of carmethizole in these murine solid tumors was found to be comparable to that of melphalan. scispace.com

Furthermore, carmethizole has exhibited significant antitumor activity against human tumor xenografts in athymic mice. When administered intraperitoneally, it was effective against advanced-stage subcutaneous MX-1 mammary carcinoma and NCI-H82 small-cell lung carcinoma, as well as intraperitoneal LOX amelanotic melanoma xenografts. nih.gov Notably, the efficacy of carmethizole against established, advanced-stage MX-1 and LOX tumors was comparable to its activity against early-stage disease. nih.gov Both carmethizole and the established alkylating agent melphalan showed similar activity against the IK "I-Kand" and MX-Ì human tumor xenografts. scispace.com

Analysis of Cross-Resistance Patterns with Established Agents in Drug-Resistant Murine Leukemias

To understand its potential clinical utility and mechanisms of resistance, carmethizole was evaluated against a panel of drug-resistant murine leukemia cell lines. These studies revealed a lack of cross-resistance with several established anticancer agents. Specifically, murine leukemias resistant to vincristine (B1662923), amsacrine, and methotrexate (B535133) did not exhibit cross-resistance to carmethizole. nih.gov

Conversely, cross-resistance to carmethizole was observed in murine leukemias that were resistant to doxorubicin, melphalan, cisplatin (B142131), 1-beta-D-arabinofuranosylcytosine (ara-C), and 5-fluorouracil (B62378) (5-FU). nih.gov Additionally, in vivo testing against P388 leukemias resistant to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) or cyclophosphamide (B585) showed that carmethizole was not cross-resistant with these agents. scispace.com These findings suggest that carmethizole may have a distinct mechanism of action and resistance profile compared to some existing chemotherapeutic drugs and may be effective in tumors that have developed resistance to certain other agents.

Table 2: Cross-Resistance Profile of Carmethizole in Drug-Resistant Murine Leukemias

| Resistant Murine Leukemia Line | Cross-Resistance to Carmethizole Observed |

|---|---|

| Vincristine-resistant | No nih.gov |

| Amsacrine-resistant | No nih.gov |

| Methotrexate-resistant | No nih.gov |

| Doxorubicin-resistant | Yes nih.gov |

| Melphalan-resistant | Yes nih.gov |

| Cisplatin-resistant | Yes nih.gov |

| Ara-C-resistant | Yes nih.gov |

| 5-Fluorouracil-resistant | Yes nih.gov |

| BCNU-resistant P388 | No scispace.com |

| Cyclophosphamide-resistant P388 | No scispace.com |

Modulation of Therapeutic Response in Preclinical Settings (e.g., Schedule Dependence)

The therapeutic effect of carmethizole has been shown to be influenced by the treatment schedule. In studies using the NCI-H82 lung-tumor xenograft model, the route of administration (intraperitoneal versus intravenous) did not significantly impact the antitumor effect, as evidenced by similar delays in tumor growth. nih.gov

However, modifications to the dosing schedule did alter the therapeutic outcome. The use of a split-dose schedule on a single day, as opposed to a single bolus injection, allowed for an increase in the total dose of carmethizole that could be delivered. This, in turn, resulted in an increased delay in tumor growth, indicating a schedule-dependent therapeutic response. nih.gov

Structure Activity Relationship Sar and Rational Drug Design Efforts for Carmethizole Hydrochloride

Elucidation of Structural Determinants for Biological Activity and Reactivity

The biological and chemical activity of carmethizole (B38037) is intrinsically linked to its specific molecular architecture. As an experimental "acylated vinylogous carbinolamine" tumor inhibitor, its function is highly dependent on its electrophilic character. nih.gov Key structural features have been identified as critical determinants of its reactivity and, consequently, its antitumor efficacy.

A pivotal element of the carmethizole structure is the imidazole (B134444) core, specifically the 1-methyl-2-(methylthio)imidazole (B120105) portion. nih.gov Research involving the synthesis of various congeners has demonstrated that the alkylthio moiety at the C2 position of the imidazole ring is a significant factor governing the compound's chemical reactivity. nih.gov The molecule's ability to act as an electrophile is a crucial aspect of its mechanism. nih.gov

Studies have shown that the electronic properties of the substituents on the sulfur atom directly influence this electrophilicity. When electron-withdrawing groups are attached to the sulfur, there is a corresponding decrease in the chemical reactivity of the molecule. This reduction in reactivity has been shown to parallel a decrease in antitumor activity, both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.gov This correlation underscores that the electrophilic nature of the 2-alkylthio group is a primary determinant of carmethizole's biological action. The two (N-methylcarbamoyl)oxy)methyl groups at the C4 and C5 positions are also understood to be essential for its activity, contributing to its classification as a bifunctional agent. researchgate.net

Impact of Functional Group Modifications on Carmethizole Hydrochloride Chemical Reactivity and Biological Activity

To further probe the structure-activity relationship (SAR), targeted modifications of carmethizole's functional groups have been undertaken, yielding significant insights into how these changes affect chemical reactivity and biological performance. nih.gov

Another significant modification involved creating disulfide analogues. These compounds were found to be unreactive as electrophiles in their original state. However, they still exhibited antitumor activity. nih.gov Researchers attributed this activity to the probable in vivo cleavage of the disulfide bond, which would generate a reactive thiol intermediate (thiol 10), the species responsible for the therapeutic effect. nih.gov This highlights how functional group changes can create prodrugs that become active only after metabolic transformation.

These findings collectively demonstrate that the chemical reactivity of carmethizole analogues, largely dictated by the functional group at the 2-position of the imidazole ring, is a critical predictor of their antitumor potential.

Table 1: Impact of Functional Group Modification on Carmethizole Analogue Reactivity and Antitumor Activity

| Compound | Modification from Carmethizole | Chemical Reactivity (as an electrophile) | Antitumor Activity |

| Carmethizole | Parent Compound | Reactive | Active |

| Carmethizole Sulfoxide | Oxidation of the methylthio group | Unreactive | Inactive |

| Disulfide Analogues | Replacement of the methylthio group with a disulfide | Unreactive | Active (via conversion to thiol) |

Rational Drug Design Principles for this compound Analogues

Rational drug design is a strategy that utilizes the understanding of a biological target and a compound's SAR to create new molecules with improved properties. drugdesign.orggardp.org For carmethizole, this involves designing analogues that enhance antitumor activity, improve selectivity, or overcome resistance mechanisms based on its known structural determinants.

The core principle is to maintain or enhance the essential pharmacophore—the key structural features required for biological activity—while modifying other parts of the molecule. drugdesign.org In the case of carmethizole, the electrophilic 2-alkylthio-imidazole system and the bis(carbamoyloxymethyl) substituents are the central pharmacophore. Rational design efforts would focus on modifications that fine-tune the electrophilicity of this system or alter other properties like solubility and metabolic stability without compromising the core interaction. nih.govopenaccessjournals.com

Design strategies can be "ligand-based," using the knowledge of active molecules like carmethizole to model new derivatives, or "structure-based," if the three-dimensional structure of its biological target is known. drugdesign.orgcore.ac.uk For instance, knowing that electron-withdrawing groups on the sulfur diminish activity provides a clear directive to avoid such modifications and instead explore electron-donating or sterically different groups that might enhance reactivity in a controlled manner. nih.gov The development of bis(hydroxymethyl)pyrrole analogs, which are also bifunctional DNA cross-linking agents, provides a parallel example of how rational design is applied to compounds with similar functional components. researchgate.net

Optimization Strategies Based on Preclinical Mechanistic Insights

Preclinical studies provide crucial mechanistic data that inform the rational optimization of drug candidates. nih.gov For carmethizole, preclinical findings on its cross-resistance profile offer a roadmap for designing next-generation analogues. Studies revealed that while some murine leukemias resistant to drugs like doxorubicin, melphalan (B128), and cisplatin (B142131) were cross-resistant to carmethizole, others resistant to vincristine (B1662923) and methotrexate (B535133) were not. nih.gov This suggests carmethizole may share resistance mechanisms with the former group of DNA-damaging agents. An optimization strategy would therefore involve designing analogues capable of evading these specific resistance pathways, potentially by altering the molecule's structure to change how it is transported into or out of the cell, or how it is recognized by DNA repair enzymes.

Furthermore, the insight that carmethizole acts as an electrophilic alkylating agent is a fundamental mechanistic pillar for optimization. nih.gov Strategies can be employed to create more stable, yet highly potent, derivatives. For example, one could design conjugates that link the carmethizole pharmacophore to a tumor-targeting moiety, thereby increasing its local concentration at the cancer site and reducing systemic exposure. researchgate.net The finding that disulfide analogues act as prodrugs by releasing a reactive thiol in vivo presents another powerful optimization avenue. nih.gov This suggests the potential for designing a variety of prodrugs that are chemically stable in circulation but are selectively activated within the tumor microenvironment, leading to a more targeted therapeutic effect. nih.gov

Advanced Analytical and Characterization Methodologies for Carmethizole Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are indispensable tools for the quantitative analysis and purity assessment of Carmethizole (B38037) hydrochloride. nih.govjustia.com These techniques offer high resolution and sensitivity, enabling the separation of Carmethizole hydrochloride from its degradation products and other impurities. researchgate.netsamipubco.comijpsdronline.com

Research studies have utilized HPLC to determine the concentration of this compound in biological fluids like plasma and urine, which is essential for pharmacokinetic studies. nih.gov For instance, a study on the pharmacokinetics of Carmethizole in mice and beagle dogs employed HPLC for its analysis. nih.gov The method's ability to separate the parent drug from its metabolites, such as carmethizole diol and carmethizole 4'-monocarbamate, allows for a detailed understanding of the drug's metabolic fate. nih.gov

The development of a stability-indicating RP-HPLC method is crucial for assessing the purity of this compound in pharmaceutical formulations. samipubco.comijpsdronline.comjaptronline.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. ijpsdronline.comijpsr.comiosrphr.org A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. japtronline.comsemanticscholar.org

The following table summarizes typical parameters for an RP-HPLC method used in the analysis of a hydrochloride salt, which can be adapted for this compound research.

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.org |

| Mobile Phase | Acetonitrile:Methanol:Water (e.g., 50:33:17, v/v) semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Detection | UV at 212 nm semanticscholar.org |

| Injection Volume | 20 µL |

| Temperature | Ambient |

| This table presents a hypothetical RP-HPLC method based on common practices for similar compounds and may require optimization for this compound. |

Spectroscopic and Spectrometric Approaches for Molecular Characterization (e.g., UV Spectroscopy, Mass Spectrometry)

Spectroscopic and spectrometric techniques are fundamental for elucidating the molecular structure of this compound and its related substances. nih.gov

UV Spectroscopy is often used for preliminary identification and quantification. ijprajournal.comijper.org this compound exhibits characteristic UV absorbance that can be used for its detection in HPLC analysis and for concentration measurements in solution. japtronline.comresearchgate.net The selection of the detection wavelength is a critical step in developing a UV-based analytical method. japtronline.com

Mass Spectrometry (MS) provides detailed information about the molecular weight and structure of this compound and its degradation products. nih.govwikipedia.org When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities and metabolites. rasayanjournal.co.inlcms.cz The fragmentation pattern observed in the mass spectrum can help in the structural elucidation of the molecule. researchgate.netresearchgate.net For instance, in preclinical studies, mass spectrometry was used alongside other techniques to characterize the breakdown products of carmethizole. nih.gov

The following table outlines the application of these spectroscopic techniques in this compound research.

| Technique | Application | Key Findings/Information |

| UV Spectroscopy | Quantitative analysis, Detection in HPLC japtronline.comresearchgate.net | Determination of λmax for detection, Concentration measurement japtronline.comijper.org |

| Mass Spectrometry (MS) | Molecular weight determination, Structural elucidation of parent drug and metabolites nih.govfrontiersin.org | Identification of degradation products like carmethizole diol and carmethizole diol-4'-monophosphate nih.gov |

Methods for Stability Assessment in Research Formulations and Biological Samples

Assessing the stability of this compound is critical for ensuring the integrity of research formulations and the accuracy of data from biological samples. nih.govsemanticscholar.org Stability-indicating assay methods are specifically designed to separate the intact drug from its degradation products, allowing for an accurate measurement of the drug's concentration over time. researchgate.netijpsdronline.compharmatutor.org

Forced degradation studies are a key component of stability assessment. rasayanjournal.co.inresearchgate.netresearchgate.net In these studies, this compound is subjected to various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and photolysis. semanticscholar.orgresearchgate.net This helps to identify potential degradation pathways and the resulting degradation products. nih.govresearchgate.net For example, research has shown that Carmethizole is relatively unstable in aqueous media, with its breakdown being pH-dependent. nih.gov In a neutral or alkaline environment, the major breakdown product is carmethizole diol-4'-monophosphate, while in an acidic solution, it is carmethizole diol. nih.gov

The stability of this compound in biological samples like blood, plasma, and urine is also a significant consideration, as the compound can degrade in these matrices. nih.gov Studies have shown that Carmethizole has a short half-life in human whole blood and plasma at 37°C. nih.gov Therefore, proper sample handling and storage procedures are essential to prevent ex vivo degradation and ensure reliable pharmacokinetic data.

The table below summarizes the stability profile of this compound under different conditions.

| Condition | Major Degradation Product(s) | Stability Profile |

| Aqueous Media (e.g., 0.9% NaCl) | Carmethizole diol nih.gov | Relatively unstable, with a half-life of ≤ 1 hour at 37°C nih.gov |

| pH 5.0 Buffer | Carmethizole diol nih.gov | - |

| pH 7.0 or 9.0 Buffer | Carmethizole diol-4'-monophosphate nih.gov | - |

| Human Whole Blood (37°C) | - | Half-life of ≤ 1 hour nih.gov |

| Human Plasma (37°C) | - | Half-life of ≤ 1 hour nih.gov |

| Dog Urine (37°C) | - | Half-life of ≤ 1 hour nih.gov |

| Data is based on preclinical research findings. nih.gov |

Theoretical and Computational Chemistry Applications in Carmethizole Hydrochloride Research

Molecular Modeling and Simulation Studies of Carmethizole (B38037) Hydrochloride

Molecular modeling and simulation are foundational techniques in computational chemistry that enable the examination of molecular structures and their dynamic behaviors. nih.govscirp.org These methods are instrumental in understanding the conformational preferences of a drug molecule, its flexibility, and its interaction with the biological environment. nih.gov

For a molecule like carmethizole hydrochloride, molecular modeling could elucidate the three-dimensional arrangement of its imidazole (B134444) core, the flexible bis(N-methylcarbamate) side chains, and the methylthio group. Understanding the molecule's preferred conformations is a prerequisite for any structure-based drug design effort.

Molecular dynamics (MD) simulations, a key component of molecular modeling, could be employed to study the behavior of this compound in an aqueous environment, simulating physiological conditions. nih.gov Such simulations can reveal how the molecule interacts with water, ions, and potentially with biological macromolecules like DNA or enzymes. Although no specific MD simulation studies on this compound have been published, these techniques are routinely used to explore how potential drug candidates behave in biological systems. acs.org For instance, simulations could predict the stability of different conformations and the dynamics of the carbamate (B1207046) groups, which are crucial for its proposed mechanism of action.

Table 1: Potential Molecular Modeling Approaches for this compound

| Computational Method | Potential Application for this compound | Insights Gained |

|---|---|---|

| Conformational Analysis | Determine the low-energy three-dimensional structures of the molecule. | Identify the most stable shapes of carmethizole that are likely to be biologically active. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the molecule in a solvated environment over time. | Understand the flexibility of the bis(carbamate) side chains and their interaction with the solvent. |

| Quantum Mechanics (QM) Calculations | Calculate electronic properties such as charge distribution and electrostatic potential. | Predict reactive sites on the molecule and its ability to form hydrogen bonds or other non-covalent interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding lead optimization. nih.gov

While a specific QSAR model for this compound has not been published, the foundational work by Anderson et al. on a series of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles provides the type of data necessary for such a study. nih.govnih.gov The study revealed that electron-donating substituents on the imidazole ring resulted in active compounds, while electron-withdrawing groups led to inactivity. nih.govnih.gov This finding is a qualitative SAR that could be quantified through QSAR.

A hypothetical QSAR study on carmethizole and its derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their reported anticancer activity (e.g., IC50 values). nih.gov For example, descriptors like the Hammett constant (σ) for substituents, molar refractivity (MR), and the partition coefficient (logP) could be used to build a predictive model. nih.gov

Table 2: Experimental Data for a Hypothetical QSAR Analysis of Carmethizole and Related Imidazole Derivatives This table is illustrative and based on findings from experimental studies on imidazole derivatives, which form the basis for potential QSAR models.

| Compound | Substituent at N-1 | Substituent at C-2 | Anticancer Activity (Qualitative) | Reference |

|---|---|---|---|---|

| Carmethizole Analog | Methyl (electron-donating) | Methylthio (electron-donating) | Active | nih.govnih.gov |

| Analog 1 | Hydrogen | Methylthio (electron-donating) | Active | nih.govnih.gov |

| Analog 2 | Methyl (electron-donating) | Hydrogen | Active | nih.govnih.gov |

| Analog 3 | Benzyl (electron-donating) | Methylthio (electron-donating) | Active | nih.govnih.gov |

| Analog 4 | Acetyl (electron-withdrawing) | Methylthio (electron-donating) | Inactive | nih.govnih.gov |

| Analog 5 | Methyl (electron-donating) | Cyano (electron-withdrawing) | Inactive | nih.govnih.gov |

Docking Studies and Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or a nucleic acid. mdpi.com This technique is crucial for understanding the molecular basis of drug action and for virtual screening of compound libraries to identify potential new drugs. frontiersin.org

For this compound, a key hypothetical application of docking would be to investigate its interaction with DNA. Given that many imidazole-based anticancer agents are known to interact with DNA, docking simulations could provide valuable insights into how carmethizole might bind. acs.orgiiarjournals.org Although no specific docking studies for carmethizole are published, the methodology would involve creating a 3D model of a DNA duplex and then computationally placing the carmethizole molecule within the DNA grooves or in an intercalated fashion to predict the most stable binding mode and calculate a binding affinity score. acs.org

Such studies could identify key interactions, such as hydrogen bonds between the carbamate groups of carmethizole and the DNA bases or phosphate (B84403) backbone, and hydrophobic interactions involving the imidazole ring. These predictions could then guide the synthesis of new derivatives with improved DNA binding affinity and, potentially, enhanced anticancer activity.

Table 3: Theoretical Docking Parameters for this compound with a DNA Target This table represents a hypothetical outcome of a docking study, as no specific studies on this compound have been published.

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Binding Site | Minor Groove of DNA | Suggests a specific mode of interaction with the DNA molecule. |

| Binding Energy | -8.5 kcal/mol (Hypothetical) | Indicates a potentially strong and stable interaction with the DNA target. |

| Key Interactions | Hydrogen bonds from carbamate N-H to DNA bases (e.g., Adenine, Thymine). | These specific interactions would anchor the molecule to the DNA. |

| van der Waals contacts with the imidazole ring and DNA groove walls. | Contributes to the overall stability of the drug-DNA complex. |

Application of Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to relate the time course of drug concentration in the body (PK) to its pharmacological effect (PD). nih.gov In preclinical anticancer drug development, PK/PD models are invaluable for optimizing dosing regimens and predicting clinical outcomes based on animal data. mssm.edu

While advanced PK/PD models specifically for this compound have not been detailed in the literature, preclinical studies have provided the necessary data for their development. Studies on carmethizole have examined its antitumor activity against various tumor xenografts in mice, providing tumor growth inhibition data over time at different doses. nih.govresearchgate.net

A PK/PD model for carmethizole would integrate its pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) with its pharmacodynamic effect (e.g., reduction in tumor volume). Such a model could help answer critical questions, such as the relationship between drug exposure and tumor cell kill, and could be used to simulate alternative dosing schedules to maximize efficacy while minimizing potential toxicity. nih.gov This predictive capability is essential for designing more effective clinical trials. mssm.edu

Table 4: Key Parameters in a Hypothetical PK/PD Model for this compound

| Parameter Type | Parameter | Description | Relevance to Carmethizole |

|---|---|---|---|

| Pharmacokinetic (PK) | Clearance (CL) | The rate at which the drug is removed from the body. | Determines the dosing rate required to maintain therapeutic concentrations. |

| Volume of Distribution (Vd) | The theoretical volume that the drug occupies in the body. | Influences the half-life and peak concentration of the drug. | |

| Pharmacodynamic (PD) | Emax | The maximum possible therapeutic effect of the drug. | Defines the upper limit of carmethizole's tumor growth inhibition. |

| EC50 | The drug concentration at which 50% of the maximum effect is observed. | A measure of the drug's potency; a lower EC50 indicates higher potency. |

Emerging Research Avenues and Future Perspectives for Carmethizole Hydrochloride

Unexplored Mechanistic Pathways and Novel Target Identification

While early research has established Carmethizole (B38037) hydrochloride as an alkylating agent, the precise molecular mechanisms underpinning its antitumor activity are not fully elucidated. researchgate.net It is classified as an "acylated vinylogous carbinolamine" tumor inhibitor, suggesting a complex mode of action. aacrjournals.orgacs.org

Initial studies have shown that its cytotoxicity is independent of O6-alkylguanine DNA alkyltransferase activity, a common resistance mechanism for other alkylating agents. researchgate.net This suggests that Carmethizole hydrochloride may employ a unique DNA alkylation strategy or interact with other cellular targets. Further research is warranted to identify the specific DNA adducts formed by the compound and to explore its potential to interact with other macromolecules involved in DNA replication and repair. For instance, the CHO cell line UV4, which is deficient in DNA excision repair, exhibits significant hypersensitivity to carmethizole, indicating that the drug's efficacy is linked to the cell's ability to repair DNA damage. researchgate.net

A significant area for future investigation is the potential for this compound to act as a bioreductive prodrug. Its chemical structure suggests that it could be activated under hypoxic conditions, which are prevalent in solid tumors. This hypothesis is supported by research on related imidazolylmethyl carbamate (B1207046) prodrugs of alkylating agents, where analogues were designed to be activated under hypoxia. researchgate.net Exploring this potential for selective tumor activation could lead to the development of more targeted and less toxic cancer therapies.

The cross-resistance profile of this compound provides additional clues to its mechanism. While it shows no cross-resistance with agents like vincristine (B1662923), amsacrine, and methotrexate (B535133), it does exhibit cross-resistance with doxorubicin, melphalan (B128), cisplatin (B142131), 1-beta-D-arabinofuranosylcytosine, and 5-fluorouracil (B62378). nih.gov This pattern suggests that its mechanism of action may overlap with pathways affected by these specific drugs, such as those involving topoisomerase II, DNA cross-linking, or nucleotide metabolism. Unraveling the molecular basis of this shared resistance could reveal novel targets and pathways influenced by this compound.

Development of Advanced Preclinical Models for Enhanced Research

The initial evaluation of this compound utilized a panel of murine tumors and human tumor xenografts in athymic mice. nih.govresearchgate.net These models were instrumental in demonstrating the compound's broad antitumor activity against established, advanced-stage disease, including human MX-1 mammary carcinoma, NCI-H82 small-cell lung carcinoma, and LOX amelanotic melanoma xenografts. nih.gov

To further enhance the preclinical assessment of this compound, the development and utilization of more sophisticated models are crucial. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse, would offer a more clinically relevant platform. These models better recapitulate the heterogeneity and microenvironment of human tumors, potentially providing more accurate predictions of clinical efficacy.

Furthermore, the creation of genetically engineered mouse models (GEMMs) with specific mutations relevant to human cancers could provide valuable insights into the compound's efficacy in defined genetic contexts. For instance, testing this compound in GEMMs with specific DNA repair deficiencies could validate and expand upon the findings from the UV4 cell line studies. researchgate.net

In addition to in vivo models, three-dimensional (3D) organoid cultures derived from patient tumors are emerging as powerful tools for preclinical drug evaluation. These "tumor-in-a-dish" models can be used for higher-throughput screening of this compound and its analogues, allowing for the rapid assessment of efficacy and the identification of predictive biomarkers of response.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for deepening our understanding of this compound's mechanism of action and for identifying biomarkers of response. Although specific multi-omics studies on this compound are not yet widely reported, the foundation for such research has been laid by initial preclinical investigations.

Genomic and transcriptomic analyses of sensitive versus resistant cell lines and tumors, both before and after treatment with this compound, could pinpoint key genes and pathways that determine its efficacy. This approach could help to elucidate the mechanisms of both intrinsic and acquired resistance.

Proteomic studies could identify the direct protein targets of this compound and map the downstream signaling pathways it modulates. Techniques such as thermal proteome profiling could be employed to identify proteins that are stabilized or destabilized upon drug binding.

Metabolomic profiling could reveal how this compound alters the metabolic landscape of cancer cells. Given its potential as a bioreductive agent, understanding its impact on tumor metabolism, particularly under hypoxic conditions, would be of significant interest.

By integrating these multi-omics datasets, a comprehensive picture of the cellular response to this compound can be constructed. This will not only refine our understanding of its fundamental biology but also pave the way for personalized medicine approaches, where patients most likely to benefit from the drug can be identified based on their molecular profile.

Challenges and Opportunities in Fundamental this compound Research

A primary challenge in the fundamental research of this compound is its classification as an older, experimental compound, which can sometimes limit the availability of research funding and resources. Much of the foundational research was conducted in the early 1990s, and there is a need to apply modern research technologies to revisit and expand upon these initial findings. nih.govresearchgate.netresearchgate.net

Despite this, significant opportunities exist. The unique chemical structure of this compound and its intriguing cross-resistance profile suggest that it operates through mechanisms that may still be relevant and underexplored in the context of current cancer therapy. nih.govresearchgate.net The lack of cross-resistance with certain agents like vincristine and methotrexate suggests its potential utility in combination therapies for patients who have developed resistance to these commonly used drugs. nih.gov

The synthesis and evaluation of congeners and analogues of this compound present a major opportunity. aacrjournals.orgacs.org By systematically modifying its chemical structure, researchers can probe the structure-activity relationships, potentially leading to the development of more potent and selective compounds. For example, the development of prodrugs based on the imidazolylmethyl carbamate nucleus has already been explored to enhance cytotoxicity under hypoxic conditions. researchgate.net

Furthermore, the potential for this compound to target the DNA minor groove, a characteristic of some potent antitumor agents, warrants further investigation. tandfonline.com Exploring this possibility could open up new avenues for its application and for the design of novel DNA-binding agents.

常见问题

Basic: What are the recommended storage conditions for Chlormethiazole hydrochloride to ensure chemical stability?

Chlormethiazole hydrochloride should be stored in tightly sealed containers under ambient laboratory conditions to prevent contamination or moisture absorption. Storage areas must avoid exposure to strong oxidizing agents, as incompatibility may lead to hazardous decomposition (e.g., release of carbon oxides, hydrogen chloride) . Regular monitoring of storage environments is advised, with stability tests conducted every 6–12 months using techniques like HPLC to verify purity.

Basic: What safety protocols are critical when handling Chlormethiazole hydrochloride in laboratory settings?

Researchers must wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Dedusting procedures should be implemented to minimize airborne particles. In case of accidental release, neutralize spills with compatible agents (e.g., sodium bicarbonate for acidic residues) and dispose of contaminated materials as hazardous waste . Emergency protocols require immediate isolation of affected areas and consultation with safety data sheets (SDS) for specific decontamination steps.

Advanced: How can factorial design optimize the formulation of Chlormethiazole hydrochloride for enhanced dissolution rates?

A 2³ factorial design can evaluate variables such as excipient ratios (e.g., disintegrants, binders), pH modifiers, and particle size. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Disintegrant (%) | 2 | 5 |

| Particle Size (µm) | 50 | 150 |

| pH | 4.5 | 7.0 |

Response surfaces can model dissolution kinetics (e.g., using USP Apparatus II at 50 rpm). Statistical tools like ANOVA identify significant factors, while in vitro release profiles (e.g., Higuchi or Korsmeyer-Peppas models) validate formulation performance .

Advanced: How should researchers address contradictions in pharmacokinetic (PK) data for Chlormethiazole hydrochloride across studies?

Contradictions in PK parameters (e.g., bioavailability, half-life) may arise from methodological differences in in vivo studies. To resolve discrepancies:

Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage form (tablet vs. solution), species (rat vs. human), and analytical methods (LC-MS vs. ELISA).

Sensitivity Testing : Replicate experiments under standardized conditions (e.g., fixed dose, fasting state) using crossover designs.

Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences .

Basic: What analytical techniques are suitable for characterizing the purity of Chlormethiazole hydrochloride?

- HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile:water 70:30, 0.1% TFA) to quantify impurities.

- Karl Fischer Titration : Determine water content (<1% w/w).

- XRD : Confirm crystalline structure and polymorphic stability.

- TGA/DSC : Assess thermal decomposition profiles (e.g., onset temperature >200°C) .

Advanced: How to design in vitro and in vivo studies to evaluate the therapeutic efficacy of Chlormethiazole hydrochloride?

- In Vitro :

- Cell-Based Assays : Use primary neurons or HEK293 cells transfected with GABA receptors to measure IC₅₀ values.

- Permeability Studies : Employ Caco-2 monolayers with Papp values ≥1 × 10⁻⁶ cm/s indicating adequate absorption.

- In Vivo :

Basic: What are the critical parameters for ensuring Chlormethiazole hydrochloride stability in aqueous solutions?

Stability is pH-dependent; maintain solutions at pH 4.0–6.0 to minimize hydrolysis. Use buffer systems (e.g., citrate-phosphate) and conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Degradation products (e.g., chlorinated byproducts) should be quantified via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。